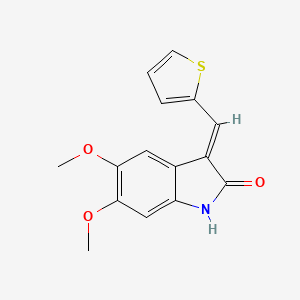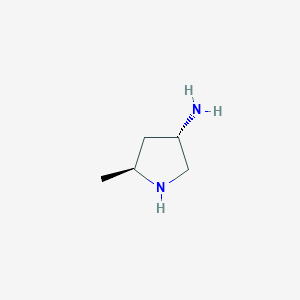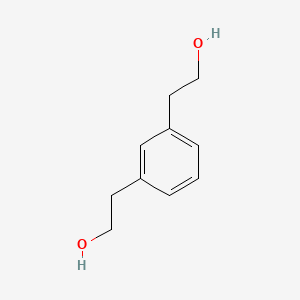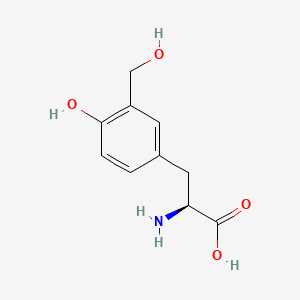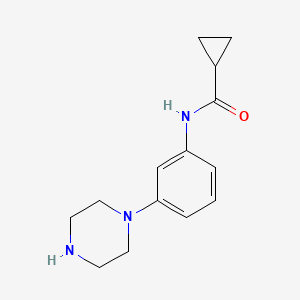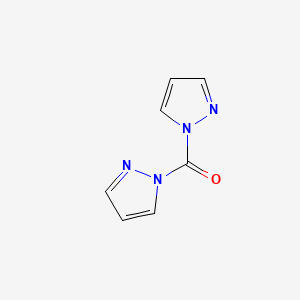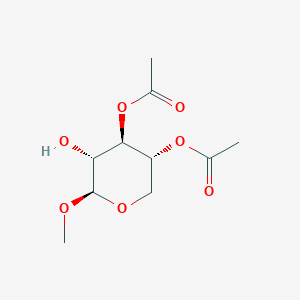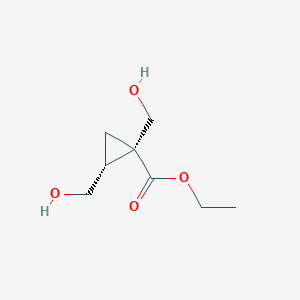
ethyl (1R,2R)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl (1R,2R)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate: is a chemical compound with the molecular formula C₈H₁₄O₄ It is a cyclopropane derivative, characterized by the presence of two hydroxymethyl groups and an ethyl ester group attached to the cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (1R,2R)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of ethyl diazoacetate with an appropriate alkene in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent hydroxymethylation of the cyclopropane ring can be achieved using formaldehyde and a base such as sodium hydroxide under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure efficient and consistent production. The use of high-pressure reactors and advanced catalytic systems can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: ethyl (1R,2R)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopropane derivatives.
Applications De Recherche Scientifique
Chemistry: ethyl (1R,2R)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate is used as a building block in organic synthesis, particularly in the synthesis of complex cyclopropane-containing molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities .
Biology: In biological research, this compound is used to study the effects of cyclopropane derivatives on biological systems. It serves as a model compound to investigate the interactions of cyclopropane rings with biological macromolecules .
Medicine: Researchers are investigating its potential as a precursor for the synthesis of bioactive molecules with therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structural features make it suitable for the development of advanced materials with specific properties .
Mécanisme D'action
The mechanism of action of ethyl (1R,2R)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate involves its interaction with molecular targets through its hydroxymethyl and ester functional groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions with target molecules, influencing their biological activity. The cyclopropane ring provides rigidity to the molecule, which can affect its binding affinity and specificity towards molecular targets .
Comparaison Avec Des Composés Similaires
- Cyclopropanecarboxylic acid, 1,2-bis(hydroxymethyl)-, ethyl ester
- Cyclopropanecarboxylic acid, 1,2-bis(hydroxymethyl)-, methyl ester
- Cyclopropanecarboxylic acid, 1,2-bis(hydroxymethyl)-, propyl ester
Uniqueness: ethyl (1R,2R)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate is unique due to its specific stereochemistry and the presence of both hydroxymethyl and ethyl ester groups. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H14O4 |
|---|---|
Poids moléculaire |
174.19 g/mol |
Nom IUPAC |
ethyl (1R,2R)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H14O4/c1-2-12-7(11)8(5-10)3-6(8)4-9/h6,9-10H,2-5H2,1H3/t6-,8-/m0/s1 |
Clé InChI |
QWJMMXIAENUVEY-XPUUQOCRSA-N |
SMILES |
CCOC(=O)C1(CC1CO)CO |
SMILES isomérique |
CCOC(=O)[C@@]1(C[C@H]1CO)CO |
SMILES canonique |
CCOC(=O)C1(CC1CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


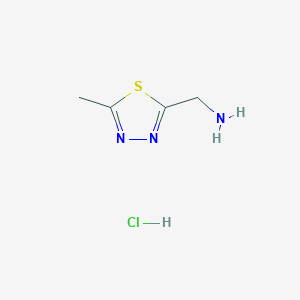
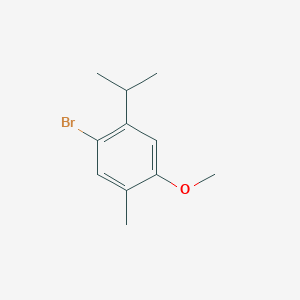
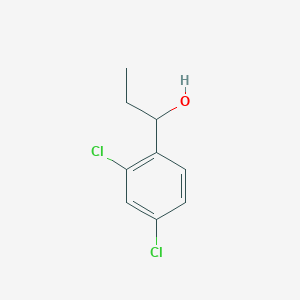
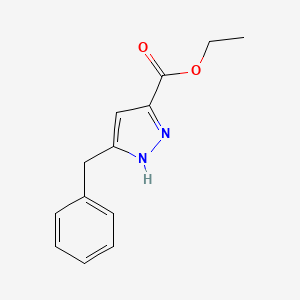
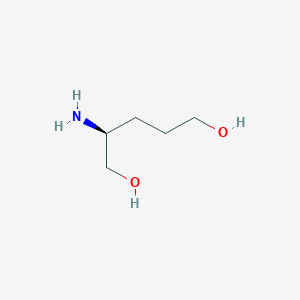
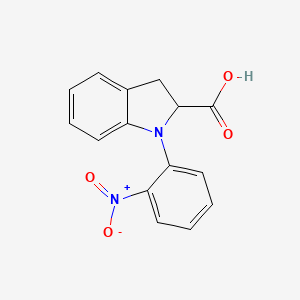
![(4aR,6R,7R,7aS)-6-[6-amino-8-(methylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B1639848.png)
